molecular formula C15H13NO4 B1368611 Methyl 3-(2-methoxynicotinoyl)benzoate CAS No. 898785-83-6

Methyl 3-(2-methoxynicotinoyl)benzoate

Cat. No.: B1368611
CAS No.: 898785-83-6
M. Wt: 271.27 g/mol
InChI Key: FFAGMUOKUSJIEH-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxynicotinoyl)benzoate is a novel nicotinate ester derivative with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

Mode of Action

The exact mechanism of action of Methyl 3-(2-methoxynicotinoyl)benzoate remains unknown . It displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .

Biochemical Pathways

Given its potential cholinergic properties and its effects on dopamine and serotonin, it may interact with neurotransmitter systems in the brain . .

Result of Action

Its potential cholinergic properties and effects on dopamine and serotonin suggest it may have impacts on neuronal function and neurotransmission . .

Biochemical Analysis

Metabolic Pathways

Methyl 3-(2-methoxynicotinoyl)benzoate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is metabolized through pathways that include nicotinic acid metabolism and benzoate catabolism. These pathways involve enzymes such as nicotinic acid phosphoribosyltransferase and benzoate 1,2-dioxygenase, which play critical roles in the compound’s biotransformation and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution pattern of this compound can influence its bioavailability and efficacy in various tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxynicotinoyl)benzoate typically involves the esterification of 3-(2-methoxynicotinoyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxynicotinoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: Formation of 3-(2-methoxynicotinoyl)benzoic acid.

    Reduction: Formation of 3-(2-methoxynicotinoyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-(2-methoxynicotinoyl)benzoate is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-methoxynicotinoyl)benzoate
  • Methyl 3-nitrobenzoate
  • Methyl benzoate

Uniqueness

Methyl 3-(2-methoxynicotinoyl)benzoate is unique due to its specific nicotinate ester structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(2-methoxypyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-14-12(7-4-8-16-14)13(17)10-5-3-6-11(9-10)15(18)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAGMUOKUSJIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642156
Record name Methyl 3-(2-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-83-6
Record name Methyl 3-(2-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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